molecular formula C5H10INO B1211280 N-Isopropyliodoacetamide CAS No. 80935-13-3

N-Isopropyliodoacetamide

Cat. No.: B1211280
CAS No.: 80935-13-3
M. Wt: 227.04 g/mol
InChI Key: WIXHNCAXOMLMDT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: N-Isopropyliodoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of N-Isopropyliodoacetamide involves its ability to alkylate thiol groups in proteins. This alkylation prevents the formation of disulfide bonds, thereby modifying the protein’s structure and function. The compound targets cysteine residues in proteins, leading to covalent modification and inhibition of enzymatic activity .

Comparison with Similar Compounds

Uniqueness: N-Isopropyliodoacetamide is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other halogenated acetamides .

Properties

IUPAC Name

2-iodo-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10INO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXHNCAXOMLMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60230806
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80935-13-3
Record name N-Isopropyliodoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080935133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropyliodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60230806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Isopropyliodoacetamide interact with proteins and why is this useful for microsequencing?

A1: this compound (NIPIA) specifically targets cysteine residues in proteins. It works by alkylating the sulfhydryl (-SH) group present in cysteine. [] This modification is particularly useful for microsequencing because:

  • Improved Signal Clarity: The phenylthiohydantoin (PTH) derivative of NIPIA-alkylated cysteine (PTH-Cys(NIPCAM)) produces a distinct and sharp peak during High-Performance Liquid Chromatography (HPLC) analysis. []
  • Reduced Interference: The unique elution time of PTH-Cys(NIPCAM) on HPLC, between PTH-Tyrosine and PTH-Proline, minimizes overlap with other amino acid derivatives, leading to clearer identification and higher sensitivity during microsequence analysis. []

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